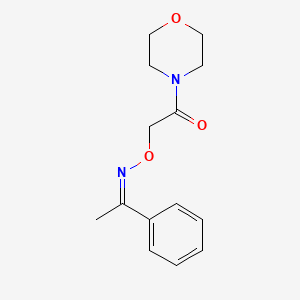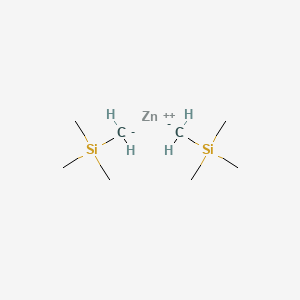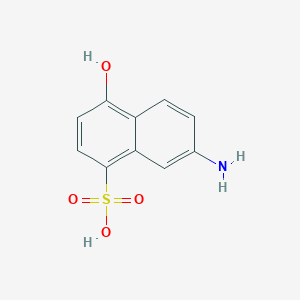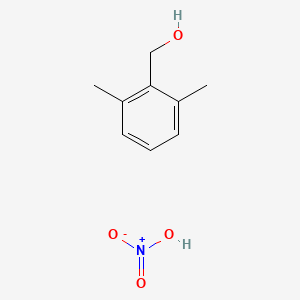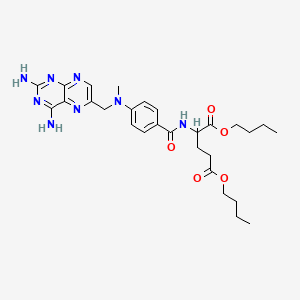
Dibutyl methotrexate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl methotrexate is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate is used to treat various cancers, autoimmune diseases, and ectopic pregnancies . This compound, specifically, has been studied for its pharmacokinetics and metabolism in animal models .
Vorbereitungsmethoden
The synthesis of dibutyl methotrexate involves the esterification of methotrexate. This process typically includes the reaction of methotrexate with butanol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Dibutyl methotrexate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can yield methotrexate and butanol as major products . The compound’s stability and reactivity are influenced by its ester groups, which can be cleaved under specific conditions .
Wissenschaftliche Forschungsanwendungen
It has been studied for its pharmacokinetics and metabolism in animal models, providing insights into its potential use as an antitumor agent . Additionally, research has focused on its use in drug delivery systems, particularly in the form of nanoparticles, to enhance the efficacy and reduce the toxicity of methotrexate . The compound’s ability to penetrate biological barriers and its improved tissue distribution properties make it a promising candidate for further research .
Wirkmechanismus
The mechanism of action of dibutyl methotrexate is similar to that of methotrexate. It acts by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, repair, and cellular replication . The compound also affects various molecular targets and pathways, including the folate pathway, which is crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Dibutyl methotrexate can be compared with other methotrexate derivatives, such as monobutyl methotrexate and methotrexate itself. While methotrexate is widely used in clinical settings, this compound offers unique advantages, such as improved lipophilicity and tissue distribution . Similar compounds include monobutyl methotrexate, which has been studied for its pharmacokinetics and metabolism . The unique ester groups in this compound contribute to its distinct pharmacological properties, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
50602-77-2 |
|---|---|
Molekularformel |
C28H38N8O5 |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
dibutyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35) |
InChI-Schlüssel |
SPTBIJLJJBZGDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


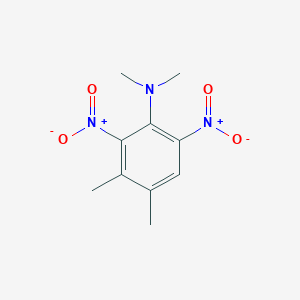
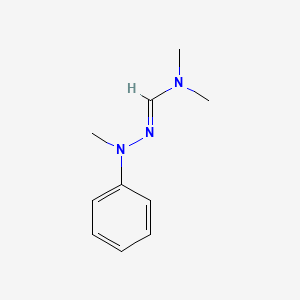
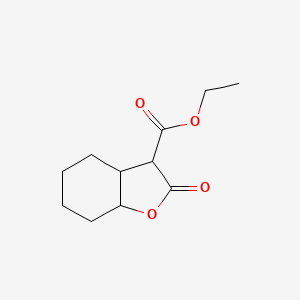
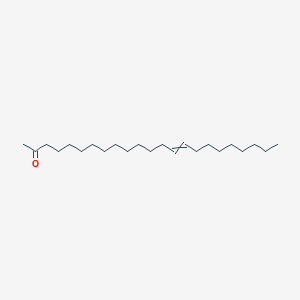
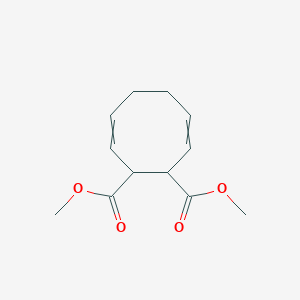

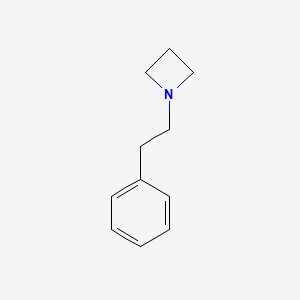
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
